3-(2-chlorobenzyl)-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-[(2-Chlorophenyl)methyl]-8-methoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-[(2-Chlorophenyl)methyl]-8-methoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves several steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) is often employed to achieve good yields . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
3-[(2-Chlorophenyl)methyl]-8-methoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2-Chlorophenyl)methyl]-8-methoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methyl]-8-methoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity . This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or reduction of inflammation .
Comparison with Similar Compounds
3-[(2-Chlorophenyl)methyl]-8-methoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid that serves as a precursor to serotonin.
The uniqueness of 3-[(2-Chlorophenyl)methyl]-8-methoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H14ClN3O2 |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-8-methoxy-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C18H14ClN3O2/c1-24-12-6-7-15-13(8-12)16-17(21-15)18(23)22(10-20-16)9-11-4-2-3-5-14(11)19/h2-8,10,21H,9H2,1H3 |
InChI Key |
RUZIPEUCFUFYOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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